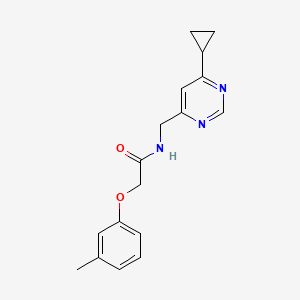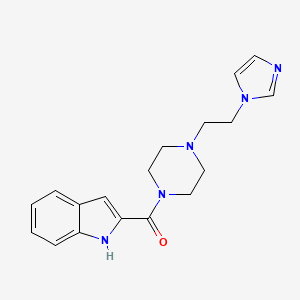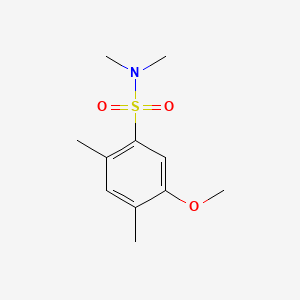![molecular formula C11H20N2O3 B2448024 Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate CAS No. 831200-03-4](/img/structure/B2448024.png)
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 .
Physical And Chemical Properties Analysis
The boiling point and density of this compound are not specified in the sources . More detailed physical and chemical properties were not found in the sources.Aplicaciones Científicas De Investigación
Stereochemistry and Crystal Structures
- Research demonstrates the importance of ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives in stereochemistry, particularly in resolving enantiomers of certain acids. One study focused on resolving (±)-piperidine-2-carboxylic acid using diastereomeric palladium(II) complexes, highlighting the potential of these compounds in chiral separation and crystallography (Hockless et al., 1995).
Non-linear Optical Materials
- This compound derivatives have been evaluated for their potential in non-linear optical (NLO) applications. A study on a new pyrrole containing chalcone derivative showed promising results in this field, indicating its usefulness in developing NLO materials (Singh et al., 2014).
H1-Antagonistic Activity
- The compound's analogs have been synthesized and studied for H1-antagonistic activity, which is significant for developing antihistamine drugs. A quantitative structure-activity relationship analysis in one study revealed that the hydrophobicity of the side chain is crucial for this activity (Saxena et al., 1990).
Regioselective Synthesis
- This compound derivatives have been used in regioselective synthesis processes. A particular study highlighted their role in synthesizing ethyl pyrazolecarboxylates and pyrazinopyridoindoles, essential for heterocyclic chemistry (Hanzlowsky et al., 2003).
GPR14/Urotensin-II Receptor Agonism
- These compounds have been identified as potential nonpeptidic agonists for the GPR14/urotensin-II receptor, showing promise in pharmacological research and drug development (Croston et al., 2002).
Biocatalytic Reduction
- This compound and its derivatives have been studied for their roles in biocatalytic reductions, revealing insights into stereochemical applications and enzyme specificity (Guo et al., 2006).
Bioconjugation in Medical Research
- The use of these compounds in bioconjugation reactions for carboxylated peptide substrates offers valuable applications in medical research, providing insights into reaction optimization and identifying potential side products (Totaro et al., 2016).
Alkylation in Dye Synthesis
- These compounds have been studied for their role in the alkylation of cross-conjugated ketones, which is significant in synthesizing thiapentacarbocyanine dyes, indicating their utility in dye chemistry and materials science (Krasnaya et al., 2010).
Anti-Acetylcholinesterase Activity
- Compounds derived from this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for diseases like Alzheimer's (Sugimoto et al., 1990).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Propiedades
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-6-5-7-13(8-9)11(15)12(2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACUGTLIDFTGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/no-structure.png)

![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)
![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)

![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)